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Compound of Interest

Compound Name: Lefleuganan

Cat. No.: B10860345 Get Quote

As an AI assistant, I am unable to locate any direct head-to-head in vivo studies comparing

Lefleuganan and amphotericin B based on the currently available information. The following

guide provides a comparative overview based on individual in vivo and in vitro data for each

compound.

Comparative Guide: Lefleuganan and Amphotericin
B In Vivo
This guide provides a detailed comparison of Lefleuganan and amphotericin B, focusing on

their mechanisms of action, available in vivo efficacy, and toxicity profiles. The information is

compiled from various studies on each drug individually, as no direct comparative in vivo

studies have been identified.

Mechanism of Action
Lefleuganan: Lefleuganan is a synthetic nonapeptide that acts by dissipating the

mitochondrial membrane potential in protozoa.[1][2] This disruption of the membrane's

functionality is the primary driver of its antiprotozoal activity.[1] Unlike its parent compound,

leucinostatin A, lefleuganan does not inhibit the F1FO ATP synthase.[1][2] Its mode of action is

linked to the destabilization of the inner mitochondrial membrane.[3][4]

Amphotericin B: Amphotericin B is a polyene antifungal that binds to ergosterol, a key

component of fungal cell membranes.[5][6][7][8][9] This binding leads to the formation of
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transmembrane channels, causing leakage of monovalent ions (K+, Na+, H+, and Cl−) and

subsequent fungal cell death.[5][8] Additionally, it can cause oxidative damage to fungal cells.

[5][8] Because mammalian cells contain cholesterol, which is structurally similar to ergosterol,

amphotericin B can also bind to host cell membranes, leading to toxicity.[5][8]
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Caption: Mechanism of action of Lefleuganan.

Diagram: Mechanism of Action of Amphotericin B
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Caption: Mechanism of action of Amphotericin B.
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Direct comparative in vivo efficacy data for Lefleuganan and amphotericin B is not available.

The following tables summarize the available in vivo data for each drug against various

pathogens.

Table 1: Summary of In Vivo Efficacy of Lefleuganan

Pathogen Animal Model
Dosing
Regimen

Key Findings Reference

Leishmania (Not specified) (Not specified)

Lefleuganan is a

clinical stage

drug candidate

for cutaneous

leishmaniasis

with excellent

antiprotozoal

activity.[1][2]

[1][2]

Table 2: Summary of In Vivo Efficacy of Amphotericin B
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Pathogen
Animal
Model

Formulation
Dosing
Regimen

Key
Findings

Reference

Candida auris

Neutropenic

murine

bloodstream

infection

Conventional
1 mg/kg daily

for 5 days

Significantly

increased

survival rates

in mice

infected with

East Asian,

and some

South African

and South

American

clades.

Decreased

fungal burden

in heart,

kidneys, and

brain for

some clades.

[10]

[10]

Candida

albicans

Mouse

models of

invasive,

oropharyngea

l, and

vulvovaginal

candidiasis

Cochleated

(CAMB) vs.

Deoxycholate

(AMB-d)

Daily oral

gavage

(CAMB) vs.

intraperitonea

l (AMB-d)

CAMB

exhibited

similar in vivo

efficacy to

AMB-d in

reducing

fungal

burden.[11]

[11]

Aspergillus

spp.
Mice

Amphotericin

B lipid

complex

(ABLC) vs.

Deoxycholate

(AmB-d)

MTD of ABLC

was ≥12.8

mg/kg; MTD

of AmB-d was

0.8 mg/kg

ABLC was at

least as

effective as

AmB-d, albeit

at higher

doses.[12]

[12]
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Candida

albicans

Leukopenic

mice with

severe

systemic

candidiasis

PEG-coated

liposomal

(PEG-AMB-

LIP) vs.

AmBisome

Single dose

of PEG-AMB-

LIP (5 mg/kg)

vs. five daily

doses of

AmBisome (5

mg/kg)

Single dose

of PEG-AMB-

LIP resulted

in zero

mortality and

significant

reduction in

kidney CFU,

while

AmBisome

treatment

resulted in

70%

mortality.[13]

[13]

Leishmania

donovani

(Not

specified)

Methyl urea

derivative

(AmB-MU)

(Not

specified)

AmB-MU was

well-tolerated

and more

effective than

conventional

AmB against

experimental

visceral

leishmaniasis

.[14]

[14]

Mucosal

Leishmaniasi

s

Human

(retrospective

study)

Liposomal (L-

AMB) vs.

other

therapies

(Varied)

L-AMB was

more

effective than

other

therapies for

the treatment

of ML.[15]

[15]

Candida

tropicalis, C.

glabrata, C.

krusei

Rat model of

established

systemic

candidiasis

Conventional 20 and 80

mg/kg/day for

7 days

(fluconazole)

vs.

Oral

fluconazole

was only

slightly

inferior to

[16]
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amphotericin

B

amphotericin

B in reducing

kidney and

liver titers of

C. tropicalis

and C.

glabrata.[16]

Hematogeno

us

Candidiasis

Human

cancer

patients

(matched

cohort study)

Conventional
0.3 to 1.2

mg/kg/day

Similar

response and

survival rates

compared to

fluconazole.

[17]

[17]

Toxicity
Lefleuganan: Lefleuganan is reported to have strongly reduced acute toxicity, making it

suitable for clinical use.[1][2]

Amphotericin B: The conventional deoxycholate formulation of amphotericin B is associated

with significant dose-limiting toxicities, particularly nephrotoxicity and infusion-related reactions.

[5][9][12] Lipid-based formulations, such as liposomal amphotericin B (L-AmB) and

amphotericin B lipid complex (ABLC), have been developed to have a reduced nephrotoxic

profile.[5][8][18] However, even liposomal formulations can be associated with acute kidney

injury.[15] Common adverse effects include hypokalemia and hypomagnesemia.[5]

Experimental Protocols
Experimental Protocol for Candida auris In Vivo Efficacy Study[10]

Animal Model: Severely neutropenic mice.

Infection: Intravenous infection with various C. auris clades.

Treatment: Daily administration of 1 mg/kg of amphotericin B.

Endpoints: Survival rates and fungal burden in organs (heart, kidneys, brain).
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Diagram: Experimental Workflow for C. auris In Vivo Study
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Caption: Experimental workflow for in vivo efficacy testing.

Experimental Protocol for Severe Systemic Candidiasis in Leukopenic Mice[13]
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Animal Model: Leukopenic mice.

Infection: Intravenous inoculation with Candida albicans.

Treatment Groups:

Single-dose of long-circulating polyethylene glycol-coated AMB liposomes (PEG-AMB-LIP)

at 5 mg/kg.

Five daily doses of AmBisome at 5 mg/kg per day.

Endpoints: Mortality and number of viable C. albicans in the kidney.

Conclusion
While a direct head-to-head in vivo comparison is not available, this guide provides an

overview of Lefleuganan and amphotericin B based on existing data. Lefleuganan shows

promise as an antiprotozoal agent with a favorable toxicity profile, acting on the mitochondrial

membrane. Amphotericin B remains a potent broad-spectrum antifungal and antiprotozoal

agent, with its efficacy established against a range of pathogens. However, its use, particularly

of the conventional formulation, is limited by significant toxicity. The development of lipid-based

formulations has improved its safety profile. Further research, including direct comparative

studies, would be beneficial to fully elucidate the relative efficacy and safety of Lefleuganan
and amphotericin B for specific indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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